molecular formula C20H12N2O7 B2675050 quinolin-8-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate CAS No. 868213-57-4

quinolin-8-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate

Cat. No. B2675050
M. Wt: 392.323
InChI Key: WPLNKVRCPVVUCI-UHFFFAOYSA-N
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Description

Quinolin-8-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate is a chemical compound with the molecular formula C20H12N2O7. It is a derivative of quinoline, a class of compounds that have been found to have interesting pharmaceutical and biological activities .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific molecular structure of quinolin-8-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate would require further analysis using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.


Chemical Reactions Analysis

Quinoline derivatives have been found to undergo a variety of chemical reactions . For instance, under certain conditions, quinoxalin-2 (1H)-ones can undergo a three-component reaction to form hydroxyhexafluoroisobutylated quinoxalin-2 (1H)-ones . The specific reactions that quinolin-8-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate can undergo would depend on the reaction conditions and the presence of other reactants.

Safety And Hazards

The safety and hazards associated with a chemical compound depend on its specific properties. For quinolin-8-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate, specific safety data and hazard information are not detailed in the available literature .

Future Directions

Given the interesting biological activities of quinoline derivatives, future research could focus on further exploring the synthesis, reactions, and potential applications of quinolin-8-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate . This could include developing more efficient synthesis methods, investigating its mechanism of action in biological systems, and assessing its safety and potential uses in pharmaceutical applications.

properties

IUPAC Name

quinolin-8-yl 8-methoxy-6-nitro-2-oxochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O7/c1-27-16-10-13(22(25)26)8-12-9-14(20(24)29-18(12)16)19(23)28-15-6-2-4-11-5-3-7-21-17(11)15/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLNKVRCPVVUCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

quinolin-8-yl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate

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